molecular formula C24H25N5O4 B2577692 N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,5-dimethylbenzamide CAS No. 1021099-25-1

N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,5-dimethylbenzamide

Katalognummer B2577692
CAS-Nummer: 1021099-25-1
Molekulargewicht: 447.495
InChI-Schlüssel: FBKDFRDRUIWWIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,5-dimethylbenzamide” is a complex organic molecule. It contains a triazolo[4,3-b]pyridazine core, which is a type of heterocyclic compound . Heterocyclic compounds are of prime importance due to their extensive therapeutic uses . The triazole nucleus is one of the most important heterocycles which has a feature of natural products as well as medicinal agents .


Synthesis Analysis

The synthesis of such compounds often involves the use of hydrazonoyl halides, which are reagents for the synthesis of heterocyclic compounds . The review focuses particularly on the structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines, which have profound importance in drug design, discovery and development .


Molecular Structure Analysis

The molecular structure of this compound is likely complex, given the presence of multiple ring structures and functional groups. The structure of the newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, given the presence of multiple reactive sites. The derivatization of the triazole ring is based on the phenomenon of bio-isosteres in which substituted the oxygen atom of oxadiazole nucleus with nitrogen triazole analogue .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. The electrophilic (F+k) and nucleophilic (F−k) FF values, condensed to the particular k atoms of molecules, were assessed by means of the single point frontier molecular orbital (FMO) approach, applying the LUMO and the HOMO eigenvectors .

Wissenschaftliche Forschungsanwendungen

GABAA Receptor Agonists and Anxiolytic Activity

  • TPA023, a triazolopyridazine compound, has shown anxiolytic-like activity and anticonvulsant activity in animal models, without causing sedation or withdrawal effects. This compound selectively targets GABAA receptors, emphasizing its nonsedating anxiolytic profile distinct from nonselective agonists (Atack et al., 2006).

Anticonvulsant and Neuroprotective Properties

  • Various triazolo and pyridazine derivatives have been evaluated for their anticonvulsant activity. Compounds like 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines showed potent activity against seizures in rats, and thiazolo[3,2-b]-1,2,4-triazoles demonstrated neuroprotective properties against ethanol-induced oxidative stress in mouse brain and liver (Kelley et al., 1995); (Aktay et al., 2005).

Anti-Inflammatory and Anti-Hypertensive Activities

  • 1,5-Benzodiazepine tricyclic derivatives have shown anti-inflammatory effects in mice by inhibiting interleukin-6 and prostaglandinE(2) production. These compounds don't bind to central or peripheral BDZ receptors but have a significant impact on leukocyte migration and cytokine production (Fruscella et al., 2001).

Diuretic Activity

  • Quinazoline and pyridopyrimidine derivatives, which share structural features with the triazolo and pyridazine compounds, have been studied for their potential diuretic properties. Specific compounds demonstrated diuretic activity in rats, indicating the potential for these chemical families in diuretic drug development (Eisa et al., 1996).

Cardiotonic Activity

  • Dihydropyridazinone derivatives have been identified as potent positive inotropes, with some compounds showing significant oral activity and sustained contractility effects. This suggests the potential application of compounds within this family in developing cardiotonic drugs (Robertson et al., 1986).

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its potential biological activities. Triazole is the most widely used compound in different potential activities . Therefore, it could be of interest to researchers engaged in the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

Eigenschaften

IUPAC Name

N-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4/c1-15-11-16(2)13-18(12-15)24(30)25-9-10-33-22-8-7-21-26-27-23(29(21)28-22)17-5-6-19(31-3)20(14-17)32-4/h5-8,11-14H,9-10H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKDFRDRUIWWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,5-dimethylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.